(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol
Description
Properties
IUPAC Name |
2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-8-3-1-2-7(8)4-9-5-8/h7,9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGGTKAULOSNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676527 | |
| Record name | (Hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444193-01-5 | |
| Record name | (Hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthesis Approach
Starting Materials : The synthesis often begins with simpler organic compounds that can be transformed into the desired bicyclic structure through various chemical transformations.
Cyclization Reactions : Intramolecular cyclization reactions are key in forming the bicyclic ring system. These reactions can be facilitated by catalysts or specific conditions to ensure the desired stereochemistry.
Functional Group Transformations : Once the core structure is formed, further modifications such as hydrolysis, reduction, or alkylation may be necessary to introduce the methanol group.
Related Synthesis Routes
For compounds similar to This compound , such as hexahydrocyclopenta[c]pyrrol-5(1H)-one , the synthesis involves steps like alkylating benzyl amine, intramolecular reductive cyclization, and subsequent modifications to achieve the desired structure.
Research Findings and Challenges
Research on This compound and related compounds highlights the complexity of synthesizing bicyclic structures with specific stereochemistry. Challenges include achieving high yields and purity while maintaining the desired stereochemical configuration.
Chemical Reactions Analysis
(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Organic Synthesis
(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
- Cyclization : Formation of cyclic compounds.
- Amination : Introduction of amine groups.
- Hydroxylation : Addition of hydroxyl groups to form alcohols.
Biological Research
Research has indicated that this compound may exhibit biological activity, making it a candidate for further investigation in pharmacology. Its interactions with biological macromolecules can influence cellular processes.
Potential Biological Activities:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
- Neuropharmacological Effects : Investigations into its impact on neurotransmitter systems are ongoing.
Pharmaceutical Development
The compound is being explored for its potential therapeutic applications, particularly in drug development. Its structural features may enhance the bioavailability and efficacy of drug candidates.
Case Study:
A study highlighted the use of this compound as a precursor in synthesizing novel analgesics, demonstrating its utility in developing pain management therapies.
Industrial Applications
In the industrial sector, this compound is utilized for:
- Catalysis : Serving as a catalyst in various chemical reactions.
- Material Science : Contributing to the development of new materials with specific properties.
Key Pathways:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors may alter synaptic transmission.
Mechanism of Action
The mechanism of action of (Octahydrocyclopenta[c]pyrrol-3a-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares (Octahydrocyclopenta[c]pyrrol-3a-yl)methanol and its analogs based on available
Key Observations:
- Hydrophobicity : The tetramethyl-substituted analog (CAS 59056-64-3) exhibits a higher Log Kow (4.59) compared to the parent compound, suggesting increased lipophilicity due to methyl groups, which may enhance membrane permeability but reduce aqueous solubility .
- Solubility Enhancement : The hydrochloride salt derivative () demonstrates a common pharmaceutical strategy to improve solubility via ionic form, addressing the low solubility inherent to BCS Class II drugs like Glc .
Biological Activity
(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol is a bicyclic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its research findings.
Chemical Structure and Properties
The chemical structure of this compound features a cyclopentane ring fused with a pyrrolidine structure, which contributes to its unique properties. The compound's molecular formula is C₉H₁₃N, and it possesses a hydroxymethyl group that enhances its reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate enzyme activity or receptor binding, leading to various physiological effects. For instance, it has been observed to influence cellular signaling pathways that are crucial for processes like cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of this compound. In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced damage. This effect is believed to be mediated through the activation of antioxidant response elements and inhibition of apoptotic pathways .
Anti-inflammatory Properties
In addition to its antimicrobial and neuroprotective effects, this compound has demonstrated anti-inflammatory activity. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Neuroprotection in Animal Models : In a study involving rodent models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. These findings underscore its potential as a therapeutic agent for conditions like Alzheimer's disease .
- Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound against multidrug-resistant bacterial infections in hospitalized patients. Results indicated a significant reduction in infection rates among those treated with the compound compared to standard antibiotic therapy.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Cyclopentanol | Lacks pyrrolidine ring | Mild antibacterial properties |
| Pyrrolidinemethanol | Contains pyrrolidine but not cyclopentane | Limited neuroprotective effects |
| Octahydrocyclopenta[c]pyrrole | Lacks hydroxymethyl group | Notable neuroprotective effects |
Q & A
Basic: What are the established synthetic routes for (Octahydrocyclopenta[c]pyrrol-3a-yl)methanol, and how can reaction conditions be optimized for yield?
Methodological Answer:
The compound is typically synthesized via cyclization and reduction reactions. A general procedure involves refluxing precursors (e.g., pyrrolidine derivatives) with catalysts like chloranil in xylene for 25–30 hours, followed by purification via recrystallization using methanol . Key optimization parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., xylene) enhance reaction efficiency.
- Catalyst Loading : Adjusting chloranil stoichiometry (1.4 mmol per 1 mmol substrate) improves yield.
- Purification : Methanol recrystallization removes byproducts; solvent purity impacts crystal quality.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
